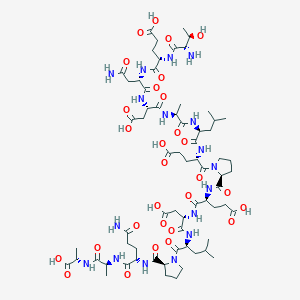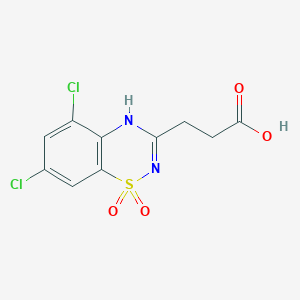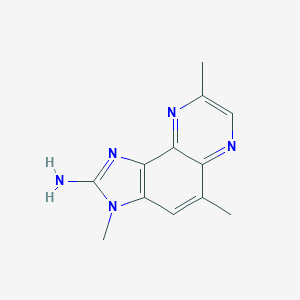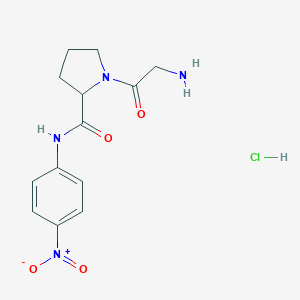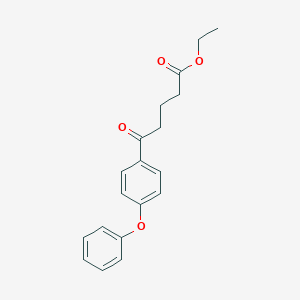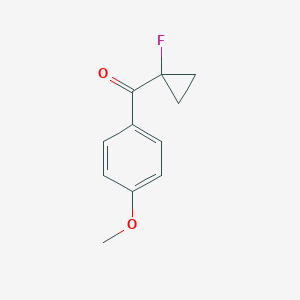
(1-Fluorocyclopropyl)(4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Fluorocyclopropyl)(4-methoxyphenyl)methanone, also known as FCPR-MO, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
(1-Fluorocyclopropyl)(4-methoxyphenyl)methanone has potential applications in various fields of scientific research. It has been shown to have antitumor and anti-inflammatory properties, making it a promising candidate for cancer and autoimmune disease research. (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone has also been studied for its potential use as a probe in magnetic resonance imaging (MRI) and as a ligand for positron emission tomography (PET) imaging.
Wirkmechanismus
The exact mechanism of action of (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone is not fully understood. However, studies have shown that it interacts with certain proteins and enzymes in the body, leading to the inhibition of tumor growth and inflammation. (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in imaging studies.
Biochemische Und Physiologische Effekte
(1-Fluorocyclopropyl)(4-methoxyphenyl)methanone has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone can reduce tumor size and improve survival rates in animal models. (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in imaging studies.
Vorteile Und Einschränkungen Für Laborexperimente
(1-Fluorocyclopropyl)(4-methoxyphenyl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity and stability. (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone also has a low toxicity profile, making it a safe compound to use in in vitro and in vivo studies. However, (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone research. One potential direction is to further explore its antitumor and anti-inflammatory properties, with the aim of developing new therapies for cancer and autoimmune diseases. (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone could also be further studied as a probe for MRI and PET imaging, with the goal of improving imaging techniques and developing new diagnostic tools. Additionally, further research could be conducted to better understand the mechanism of action of (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone, which could lead to the development of new drugs and therapies.
Synthesemethoden
(1-Fluorocyclopropyl)(4-methoxyphenyl)methanone can be synthesized through a multistep process that involves the reaction of (4-methoxyphenyl)cyclopropyl ketone with fluorine gas in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone. This synthesis method has been optimized to provide high yields and purity of (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone.
Eigenschaften
CAS-Nummer |
103543-85-7 |
|---|---|
Produktname |
(1-Fluorocyclopropyl)(4-methoxyphenyl)methanone |
Molekularformel |
C11H11FO2 |
Molekulargewicht |
194.2 g/mol |
IUPAC-Name |
(1-fluorocyclopropyl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C11H11FO2/c1-14-9-4-2-8(3-5-9)10(13)11(12)6-7-11/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
BQOXHSGUJQVIQF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C2(CC2)F |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C2(CC2)F |
Synonyme |
Methanone, (1-fluorocyclopropyl)(4-methoxyphenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



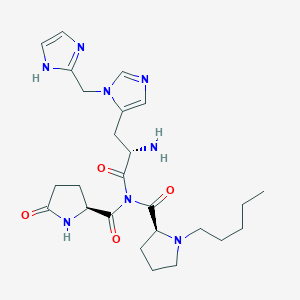
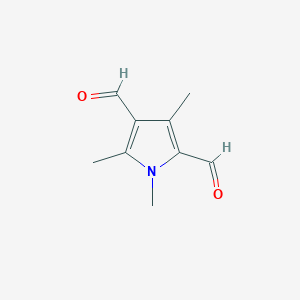
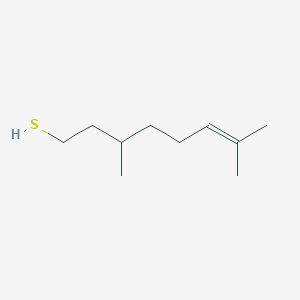
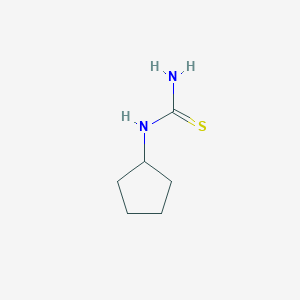
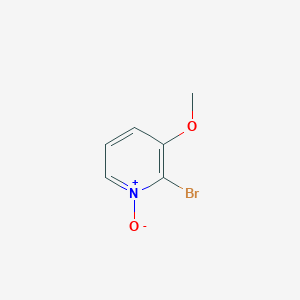
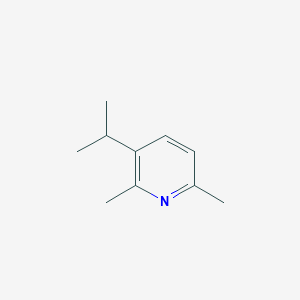
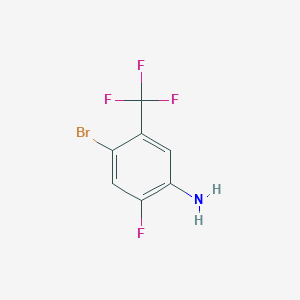
![1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B9740.png)
